molecular formula C15H15ClN2O4S B2625086 methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate CAS No. 868213-98-3

methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2625086
CAS No.: 868213-98-3
M. Wt: 354.81
InChI Key: RMZAVCPCKOUQCH-UHFFFAOYSA-N
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Description

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a sulfamoyl group, and a chlorobenzyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzylamine with 4-sulfamoylbenzoic acid to form an intermediate, which is then reacted with methyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-(N-(4-methylbenzyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(4-fluorobenzyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(4-bromobenzyl)sulfamoyl)phenyl)carbamate

Uniqueness

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZAVCPCKOUQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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